Deschloroelatol

描述

Development of Novel and Efficient Synthetic Routes

The limited availability of Deschloroelatol from its natural source, the red alga Laurencia dendroidea, presents a significant hurdle for comprehensive biological evaluation and further development. While the total synthesis of its parent compound, elatol (B1200643), has been achieved, dedicated and efficient synthetic routes for this compound remain to be developed. Future research should focus on creating concise and scalable synthetic strategies. These routes would not only provide a sustainable supply of the natural product but also enable the synthesis of analogs with improved potency and pharmacokinetic properties. Key challenges in the synthesis of the chamigrane skeleton, such as the construction of the spiro[5.5]undecane core and the stereoselective installation of functional groups, will need to be addressed. The development of novel synthetic methodologies, potentially involving catalytic enantioselective reactions, could significantly streamline the synthesis of this compound and its derivatives.

Exploration of Untapped Marine Biota for this compound Analogs

The genus Laurencia is a well-established source of a rich diversity of halogenated sesquiterpenes, including elatol and its derivatives like (+)-dechloroelatol. nih.gov However, the vast majority of marine biodiversity remains unexplored. Future bioprospecting efforts should target untapped marine organisms, such as other species of red algae, as well as marine fungi and bacteria, which may harbor novel analogs of this compound. The exploration of different geographical locations and ecological niches could also lead to the discovery of new chamigrane sesquiterpenes with unique substitution patterns and potentially enhanced biological activities. Modern metabolomic approaches, coupled with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, can accelerate the identification and characterization of these new natural products.

Advanced Mechanistic Elucidation of Biological Activity

Preliminary studies on the parent compound, elatol, have revealed a range of biological activities, including antiparasitic and antitumor effects. fau.edu It is highly probable that this compound shares some of these properties. However, the precise molecular mechanisms underlying these activities are not yet fully understood. Future research should focus on in-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by this compound. For instance, investigations into its effects on cell cycle progression, apoptosis, and inflammatory pathways in cancer cells could provide valuable insights. fau.edu Similarly, in the context of parasitic diseases, understanding how this compound affects parasite-specific metabolic pathways or cellular structures is crucial. A structure-activity relationship analysis of elatol and its analogs has suggested that dehalogenation can lead to a significant decrease in activity against certain parasites, highlighting the importance of the halogen substituents. nih.gov

Table 1: Biological Activity of Elatol and Related Compounds

| Compound | Organism/Cell Line | Biological Activity | IC₅₀ (µM) | Reference |

| (+)-Elatol | Naegleria fowleri (ATCC 30808™) | Antiamoebic | 1.08 | nih.gov |

| (+)-Elatol | Naegleria fowleri (ATCC 30215™) | Antiamoebic | 1.14 | nih.gov |

| (-)-Elatol | Naegleria fowleri (ATCC 30808™) | Antiamoebic | 36.77 | nih.gov |

| (-)-Elatol | Naegleria fowleri (ATCC 30215™) | Antiamoebic | 38.03 | nih.gov |

| Elatol | B16F10 cells | Cytotoxic | Not specified | fau.edu |

Sustainable Production and Biocatalytic Approaches

The reliance on natural extraction for obtaining this compound is not a sustainable long-term strategy. Therefore, the development of sustainable production methods is a critical area of future research. One promising avenue is the use of biotechnological approaches. The identification and characterization of the biosynthetic gene clusters responsible for the production of chamigrane sesquiterpenes in Laurencia could enable their heterologous expression in microbial hosts, such as bacteria or yeast. nih.gov This would allow for the scalable and controlled production of this compound and its precursors.

Furthermore, biocatalysis offers a powerful tool for the synthesis and modification of complex natural products. nih.govresearchgate.net Enzymes, with their high selectivity, can be employed to perform specific chemical transformations that are challenging to achieve through traditional chemical synthesis. rsc.org Future research could explore the use of enzymes for key steps in the synthesis of this compound or for the late-stage functionalization of the chamigrane scaffold to generate novel analogs.

Computational Chemistry and Drug Discovery Platforms for Analog Design

Computational chemistry and molecular modeling can play a pivotal role in accelerating the drug discovery process for this compound analogs. nih.govnih.gov In silico methods can be used to understand the structure-activity relationships of the chamigrane scaffold and to predict the biological activity of novel derivatives. Molecular docking studies can help identify potential binding sites on target proteins, providing insights into the mechanism of action. nih.gov

These computational approaches can guide the rational design of new this compound analogs with improved efficacy, selectivity, and pharmacokinetic properties. By creating virtual libraries of compounds and predicting their activities, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The integration of computational chemistry with synthetic efforts and biological testing will be essential for the successful development of this compound-based therapeutics.

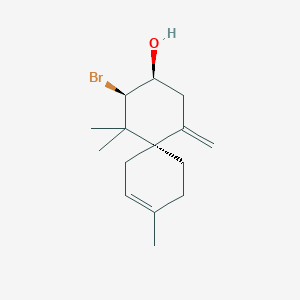

Structure

2D Structure

3D Structure

属性

分子式 |

C15H23BrO |

|---|---|

分子量 |

299.25 g/mol |

IUPAC 名称 |

(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol |

InChI |

InChI=1S/C15H23BrO/c1-10-5-7-15(8-6-10)11(2)9-12(17)13(16)14(15,3)4/h5,12-13,17H,2,6-9H2,1,3-4H3/t12-,13-,15-/m0/s1 |

InChI 键 |

APALGGYWOOAWLG-YDHLFZDLSA-N |

SMILES |

CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |

手性 SMILES |

CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O |

规范 SMILES |

CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |

同义词 |

deschloroelatol |

产品来源 |

United States |

常见问题

Q. What are the established methods for synthesizing Deschloroelatol in laboratory settings, and how can reaction conditions be optimized?

this compound synthesis typically involves multi-step organic reactions, such as regioselective halogenation followed by cyclization. Optimization requires systematic variation of parameters like temperature, solvent polarity, and catalyst loading. For reproducibility, document reaction times, purification techniques (e.g., column chromatography), and yield calculations. Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation combines spectroscopic methods: nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight, and X-ray crystallography for absolute configuration. Cross-referencing spectral data with computational simulations (e.g., DFT-based NMR predictions) enhances accuracy. Always compare results with literature benchmarks to detect anomalies .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Use target-specific assays (e.g., enzyme inhibition, receptor-binding studies) guided by this compound’s hypothesized mechanism. Include positive/negative controls and dose-response curves to establish potency (IC50/EC50). Validate assays with replicates to ensure statistical significance (p < 0.05) and account for solvent interference .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

Conduct accelerated stability studies by exposing the compound to stressors like heat, humidity, and UV light. Use HPLC or LC-MS to monitor degradation products. Employ kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document deviations from ICH guidelines to contextualize limitations .

Q. What criteria determine the selection of cell lines or model organisms for this compound’s toxicity profiling?

Prioritize models with metabolic pathways relevant to humans (e.g., primary hepatocytes for liver toxicity). Include species-specific controls and adhere to ethical guidelines for in vivo studies. Use OECD-validated protocols (e.g., Ames test for mutagenicity) to ensure regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using LC-MS/MS for plasma concentration analysis. Compare tissue distribution patterns and metabolite profiles. Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and identify bioavailability bottlenecks .

Q. What strategies are effective in elucidating this compound’s mechanism of action when initial omics data yields conflicting pathways?

Apply multi-omics integration (transcriptomics, proteomics, metabolomics) with pathway enrichment tools (e.g., Gene Ontology, KEGG). Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets. Cross-validate findings with orthogonal methods like thermal shift assays for target engagement .

Q. How can computational models improve the prediction of this compound’s off-target interactions?

Employ molecular docking (e.g., AutoDock Vina) against databases like ChEMBL or PubChem. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning algorithms trained on toxicity datasets to prioritize high-risk off-targets .

Q. What experimental designs address batch-to-batch variability in this compound’s biological activity?

Implement quality-by-design (QbD) principles during synthesis, including critical quality attribute (CQA) monitoring. Use multivariate analysis (e.g., PCA) to correlate impurities with bioactivity shifts. Establish acceptance criteria for purity (>95%) and enantiomeric excess (>99%) .

Q. How should researchers reconcile contradictory data from different analytical techniques when characterizing this compound’s polymorphs?

Combine powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR to resolve polymorphic ambiguity. Apply Hirshfeld surface analysis for crystal packing insights. Use dissolution rate studies to correlate polymorph stability with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。